Cas no 1797186-34-5 (1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide)

1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-(6-Indol-1-ylpyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- 1797186-34-5
- 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide
- AKOS024569127
- 1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide
- F6456-1228
-
- インチ: 1S/C24H24N6O/c31-24(26-15-18-5-3-10-25-14-18)20-7-4-11-29(16-20)22-13-23(28-17-27-22)30-12-9-19-6-1-2-8-21(19)30/h1-3,5-6,8-10,12-14,17,20H,4,7,11,15-16H2,(H,26,31)
- InChIKey: BHQUEEBMNLPTOZ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CN(C2C=C(N=CN=2)N2C=CC3C=CC=CC2=3)CCC1)NCC1C=NC=CC=1
計算された属性
- せいみつぶんしりょう: 412.20115941g/mol
- どういたいしつりょう: 412.20115941g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 603
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6456-1228-4mg |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-5μmol |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-5mg |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 5mg |
$69.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-20mg |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 20mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-2mg |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-20μmol |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 20μl |
$79.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-1mg |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-10μmol |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 10μl |
$69.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-10mg |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 10mg |
$79.0 | 2023-05-20 | |
Life Chemicals | F6456-1228-25mg |
1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-[(pyridin-3-yl)methyl]piperidine-3-carboxamide |
1797186-34-5 | 90%+ | 25mg |
$109.0 | 2023-05-20 |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide 関連文献
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamideに関する追加情報
Introduction to 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide (CAS No. 1797186-34-5) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide (CAS No. 1797186-34-5) represents a fascinating molecular scaffold that has garnered significant attention in the realms of chemical biology and medicinal chemistry. Its intricate structure, characterized by a piperidine core linked to indole and pyrimidine moieties, positions it as a promising candidate for the development of novel therapeutic agents. This introduction delves into the compound's chemical features, its potential biological activities, and its relevance to contemporary research trends.
The molecular architecture of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is notable for its multifaceted functional groups. The piperidine ring, a common pharmacophore in drug discovery, contributes to favorable pharmacokinetic properties such as solubility and metabolic stability. The indole moiety, known for its presence in numerous bioactive natural products and pharmaceuticals, is a key player in modulating biological pathways. Specifically, the 6-(1H-indol-1-yl)pyrimidinyl unit introduces additional binding pockets that can interact with target proteins, enhancing the compound's potential as an inhibitor or modulator.
Furthermore, the pyridine substituent at the N-position of the piperidine ring adds another layer of complexity to the molecule. Pyridine derivatives are widely recognized for their role in drug design due to their ability to form hydrogen bonds and hydrophobic interactions with biological targets. In this context, the N-(pyridin-3-ylmethyl) group not only influences the compound's solubility but also expands its binding affinity by engaging with polar residues in protein active sites. This strategic placement of functional groups makes 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide a versatile scaffold for further derivatization and optimization.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies suggest that the indole-pyrimidine-piperidine core exhibits potential as an antagonist or agonist for receptors and kinases involved in inflammation, neurodegeneration, and cancer. For instance, preliminary computational modeling has indicated that this scaffold may interact with the ATP-binding site of kinases such as Janus kinases (JAKs), which are implicated in autoimmune diseases and cancer progression.
Experimental validation of these hypotheses has been conducted through high-throughput screening (HTS) campaigns and enzyme-based assays. Initial results have shown that derivatives of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide exhibit inhibitory activity against several JAK isoforms with nanomolar potency. This finding aligns with the growing interest in JAK inhibitors as therapeutic agents for conditions like rheumatoid arthritis and myeloproliferative disorders. The structural features of this compound allow it to mimic natural substrates or modulate enzyme conformation, thereby disrupting signaling pathways aberrantly activated in disease states.
The role of indole derivatives in medicinal chemistry cannot be overstated. Indole-containing compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the indole moiety in 1-(6-(1H-indol-1-yloxy))pyrimidinyloxy)))-N(piperylidin)methyl]-carboxamides enhances its bioactivity by enabling interactions with aromatic residues in protein targets. Additionally, recent research has highlighted the synergistic effects of combining indole and pyrimidine scaffolds, leading to enhanced pharmacological outcomes.
In parallel, pyrimidine-based compounds have emerged as critical players in modern drug discovery. Pyrimidines are fundamental building blocks in nucleic acids and serve as key pharmacophores in antiviral, anticancer, and anti-inflammatory drugs. The incorporation of a pyrimidine ring into 1-(6((indol(2(2H))yloxy))piperylidino)methanone not only improves binding affinity but also confers metabolic stability necessary for prolonged therapeutic efficacy. This dual functionality makes it an attractive candidate for further development into a lead compound.
The piperidine carboxamide group at the C-terminal position adds another dimension to the compound's biological potential. Carboxamides are well-documented pharmacophores that contribute to both hydrophilicity and hydrophobicity depending on their environment within a molecule. In 1((indol(2(2H))yloxy))piperylidino)methanone, this group serves as a linker between different pharmacophoric units while also participating in hydrogen bonding interactions with polar residues on biological targets.
Current research trends indicate that hybrid molecules combining indole, pyrimidine, and piperidine moieties are particularly promising for addressing complex diseases such as cancer and neurodegenerative disorders. For example, recent studies have demonstrated that similar hybrids exhibit potent activity against mutant forms of kinases associated with resistance to targeted therapies. The structural diversity inherent in these molecules allows researchers to fine-tune their properties—such as solubility, bioavailability, and selectivity—through rational molecular design or structure-based optimization strategies.
The synthesis of 1((indol(2(2H))yloxy))piperylidino)methanone involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity necessary for biological activity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by functional group manipulations such as halogenation-dehalogenation cycles or nucleophilic substitutions at strategic positions within each scaffold component.
In conclusion, 1797186_34_5 plays a pivotal role in advancing our understanding of how molecular structure influences biological function across multiple therapeutic areas including oncology inflammatory diseases where modulation via small-molecule inhibitors remains challenging despite significant progress over recent decades . As research continues into new derivatives based on this scaffold , we can anticipate further insights into disease mechanisms along with novel treatment strategies tailored toward precision medicine approaches .
1797186-34-5 (1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide) 関連製品
- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)
- 152764-52-8(N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture))
- 1261651-71-1(4'-Chloro-2,3-difluoro-2'-(difluoromethyl)biphenyl)
- 1017789-04-6(2-(5-bromopyrimidin-2-yl)oxybenzonitrile)
- 2229568-19-6(2-methyl-4-(1,2-oxazol-3-yl)butanoic acid)
- 1092496-28-0(1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)
- 1804764-20-2(4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2229669-19-4(5-(3-hydroxyprop-1-en-1-yl)-2-nitrophenol)




